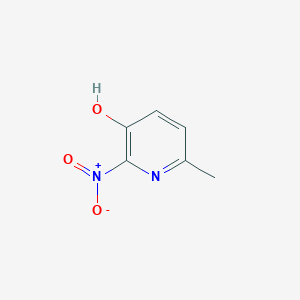

3-Hydroxy-6-methyl-2-nitropyridine

Beschreibung

Contextualization within Pyridine (B92270) Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, forms the foundational structure for a multitude of derivatives. The introduction of various substituents onto the pyridine ring dramatically alters its physical and chemical properties, leading to a wide array of applications. The chemistry of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, with ongoing research into new synthetic methodologies and applications. acs.orgorganic-chemistry.org

3-Hydroxy-6-methyl-2-nitropyridine is a prime example of a substituted pyridine. The presence of an electron-donating hydroxyl group, a methyl group, and an electron-withdrawing nitro group on the pyridine core creates a unique electronic environment. This substitution pattern influences the molecule's reactivity, making it a valuable intermediate in organic synthesis. chemimpex.com The molecular structure and vibrational properties of this compound have been studied using techniques like density functional theory (DFT), providing insights into its fundamental chemical characteristics. sigmaaldrich.comamerigoscientific.com

Significance of Substituted Pyridine Derivatives in Chemical Research

Substituted pyridine derivatives are a class of compounds with immense importance across various scientific disciplines. nih.gov Their diverse biological activities have led to their widespread use in pharmaceutical and agrochemical research. nih.govchemimpex.com Many natural products and synthetic drugs feature a pyridine ring as a core structural motif. nih.gov

The versatility of substituted pyridines stems from the ability to tune their properties by altering the substituents on the pyridine ring. This allows for the design and synthesis of molecules with specific functions. For instance, different substitution patterns can lead to compounds with applications as:

Pharmaceuticals: Pyridine derivatives are integral to the development of drugs for a range of conditions, including their use as anti-inflammatory and analgesic agents. chemimpex.comnih.gov

Agrochemicals: They are used in the formulation of pesticides and herbicides, contributing to improved crop yields and protection. chemimpex.comchemimpex.com

Materials Science: Substituted pyridines find use in the creation of specialized materials, such as polymers and coatings, where specific chemical properties are required for enhanced performance. chemimpex.commdpi.com

Catalysis: They can act as ligands in coordination chemistry, influencing the catalytic activity of metal complexes. mdpi.com

The synthesis of highly substituted pyridine derivatives is an active area of research, with chemists continuously developing new and efficient methods to access these valuable compounds. acs.orgorganic-chemistry.org

Overview of Key Research Domains for this compound

Research on this compound is primarily concentrated in its application as a versatile chemical intermediate. Its key research domains include:

Organic Synthesis: The compound serves as a valuable building block for the creation of more complex molecules. chemimpex.com For example, it has been used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine. sigmaaldrich.com One documented synthesis method involves the nitration of 5-hydroxy-2-methylpyridine (B31158) using fuming nitric acid in the presence of concentrated sulfuric acid. prepchem.com

Pharmaceutical and Agrochemical Development: Due to the known biological activities of substituted pyridines, this compound is utilized as an intermediate in the synthesis of potential pharmaceuticals and agrochemicals. chemimpex.com

Materials Science: Research has explored the use of this compound in the development of novel materials. For instance, single crystals of the compound have been grown and characterized for their third-order nonlinear optical properties, suggesting potential applications in photonics and optoelectronics. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | sigmaaldrich.comnih.govthermofisher.comscbt.com |

| Molecular Weight | 154.12 g/mol | sigmaaldrich.comnih.govscbt.comchemeo.com |

| Appearance | Pale yellow to yellow powder/crystals | chemimpex.comthermofisher.com |

| Melting Point | 106-107 °C | sigmaaldrich.com |

| CAS Number | 15128-90-2 | sigmaaldrich.comnih.govthermofisher.comscbt.comchemeo.com |

| InChI Key | WZMGQHIBXUAYGS-UHFFFAOYSA-N | sigmaaldrich.comthermofisher.comchemeo.com |

| SMILES | Cc1ccc(O)c(n1)N+=O | sigmaaldrich.comthermofisher.comchemeo.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMGQHIBXUAYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164750 | |

| Record name | 6-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-90-2 | |

| Record name | 3-Hydroxy-6-methyl-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-nitro-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15128-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-2-nitro-3-pyridinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL62944A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Hydroxy 6 Methyl 2 Nitropyridine and Analogues

Direct Nitration Strategies

Direct nitration is a foundational technique in the synthesis of nitropyridines. It typically involves the reaction of a pyridine (B92270) derivative with a nitrating agent. However, the electron-deficient nature of the pyridine ring can make direct electrophilic aromatic substitution challenging, often requiring harsh conditions that can lead to low yields. researchgate.net

The starting material, or precursor, significantly influences the course of the nitration reaction. The specific placement of existing substituent groups on the pyridine ring directs the position of the incoming nitro group.

The nitration of 3-hydroxypyridine (B118123) serves as a fundamental example of this synthetic approach. Research has shown that 3-hydroxypyridine undergoes nitration at the 2-position when reacting in its conjugate acid form. rsc.org The reaction conditions, including the temperature and the specific nitrating agent used, can be manipulated to produce either 3-hydroxy-2,6-dinitropyridine or 3-hydroxy-2,4,6-trinitropyridine. osi.lv A method utilizing potassium nitrate (B79036) (KNO3) in concentrated sulfuric acid has been developed, which offers a safer and more controlled reaction with improved yields by gradually generating nitric acid in situ. google.com

A key and direct pathway to synthesizing 3-hydroxy-6-methyl-2-nitropyridine involves the nitration of 5-hydroxy-2-methylpyridine (B31158). prepchem.com In a typical procedure, 5-hydroxy-2-methylpyridine is treated with fuming nitric acid in the presence of concentrated sulfuric acid while maintaining a controlled temperature. prepchem.com This specific precursor, with its hydroxyl and methyl groups, directs the nitration to the desired position, yielding the target compound. prepchem.com

| Precursor | Nitrating Agent | Primary Product | Reference |

|---|---|---|---|

| 3-Hydroxypyridine | Nitric Acid/Sulfuric Acid | 3-Hydroxy-2-nitropyridine | rsc.org |

| 5-Hydroxy-2-methylpyridine | Fuming Nitric Acid/Sulfuric Acid | This compound | prepchem.com |

The choice of nitrating agent is critical to the success of the synthesis. Common systems include:

Mixed Acid (Nitric Acid and Sulfuric Acid): This is a traditional and powerful nitrating agent. Sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. researchgate.net

Potassium Nitrate in Sulfuric Acid: This system provides a more controlled release of the nitrating species, which can reduce side reactions and improve safety and yields. google.com

Dinitrogen Pentoxide (N2O5): Used in an organic solvent, N2O5 can effectively nitrate pyridines. The reaction proceeds through an N-nitropyridinium ion intermediate. ntnu.noresearchgate.net Subsequent treatment with aqueous sodium bisulfite leads to the final 3-nitropyridine (B142982) product. researchgate.netntnu.no

Trifluoroacetic Anhydride and Nitric Acid: This combination has been reported as a high-yield method for preparing various nitropyridines. researchgate.net

Regioselectivity, the control of which position on the pyridine ring is nitrated, is a significant challenge. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions. However, the presence of an activating group, such as a hydroxyl (-OH) group at the 3-position, directs the incoming nitro group. In the case of 3-hydroxypyridine, nitration occurs preferentially at the 2-position. rsc.org

The mechanism for nitration using dinitrogen pentoxide is not a direct electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium ion, followed by a prepchem.comntnu.no sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netresearchgate.net This multi-step process influences the final isomer distribution. A thorough study of the nitration of tetrahydroquinoline and its N-protected derivatives highlighted the importance of the reaction conditions and protecting groups in achieving total regioselectivity for nitration at a specific position. researchgate.net

Continuous efforts are being made to refine and optimize the synthesis of nitropyridines to improve yields, safety, and environmental impact. One modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in a solvent like dichloromethane (B109758) or nitromethane, followed by treatment with a solution of sodium bisulfite in a methanol (B129727)/water mixture. ntnu.no This method was developed after investigating the effects of sodium bisulfite concentration, reaction medium, and temperature. ntnu.no Another optimization involves using potassium nitrate instead of concentrated nitric acid to avoid the formation of acid mist and reduce oxidative side-reactions, leading to a safer and more controllable process with a significantly increased yield. google.com

| Modification/Optimization | Reagents | Key Advantage | Reference |

|---|---|---|---|

| Modified Bisulfite Procedure | Dinitrogen pentoxide, Sodium bisulfite in Methanol/Water | Improved control over reaction parameters | ntnu.no |

| In Situ Nitric Acid Generation | Potassium Nitrate, Concentrated Sulfuric Acid | Enhanced safety, reduced side-reactions, increased yield | google.com |

Nitration of Substituted Pyridine Precursors

Mechanistic Aspects of Pyridine Nitration

The introduction of a nitro group onto a pyridine ring is a fundamental transformation in the synthesis of nitropyridine derivatives. Understanding the mechanistic nuances of this reaction is crucial for controlling regioselectivity and achieving desired products.

Electrophilic Aromatic Substitution Considerations

The nitration of pyridine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. vaia.comwikipedia.org However, compared to benzene (B151609), pyridine is significantly less reactive towards electrophiles. wikipedia.org This reduced reactivity is attributed to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion. wikipedia.orgrsc.org This positively charged species is even more deactivated towards electrophiles, making direct nitration of pyridine challenging. wikipedia.orgrsc.org

Computational studies using Molecular Electron Density Theory (MEDT) have provided further insights into the nitration of pyridine derivatives. These studies indicate that the nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO₂⁺) proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.orgresearchgate.net

Intramolecular Rearrangement and Sigmatropic Shift Mechanisms

An alternative pathway for the nitration of pyridines involves an initial reaction at the nitrogen atom to form an N-nitropyridinium species, followed by an intramolecular rearrangement. rsc.orgacs.orgpsu.edursc.org This method often utilizes dinitrogen pentoxide (N₂O₅) as the nitrating agent. rsc.orgpsu.edursc.orgntnu.no The reaction of a pyridine compound with N₂O₅ in an organic solvent yields the corresponding N-nitropyridinium nitrate. rsc.orgpsu.edursc.org

Subsequent treatment of the N-nitropyridinium salt with an aqueous solution of sodium bisulfite (NaHSO₃) leads to the formation of unstable dihydropyridine (B1217469) intermediates, which then rearrange to afford the β-nitropyridine product. rsc.orgrsc.org The mechanism of the nitro group migration from the nitrogen to the 3-position has been a subject of investigation. Evidence suggests that this rearrangement occurs via a rsc.orgquora.com sigmatropic shift. rsc.orgntnu.noscispace.com A rsc.orgquora.com sigmatropic shift is a concerted pericyclic reaction where a substituent moves from one atom to another five atoms away. libretexts.orgstereoelectronics.org In this case, the nitro group migrates from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netscispace.com This mechanism is supported by studies on the nitration of various substituted pyridines, where the observed regioselectivity is consistent with a sigmatropic rearrangement rather than the formation of a solvent-caged ion pair. rsc.orgpsu.edu

Related Synthetic Transformations of Pyridine Derivatives

Beyond nitration, several other synthetic methodologies are crucial for the functionalization of pyridine rings, enabling the introduction of various substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto the pyridine ring. pearson.comnumberanalytics.com Unlike electrophilic substitution, SNAr is favored in electron-deficient aromatic systems like pyridine. The presence of the electronegative nitrogen atom makes the pyridine ring susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. numberanalytics.com

The SNAr mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group. uci.edu The reactivity of halopyridines in SNAr reactions can vary depending on the nature of the halogen and the nucleophile. sci-hub.se For instance, with sulfur nucleophiles, the reactivity of 2-halopyridines follows the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se Conversely, with an oxygen nucleophile like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I, indicating that the initial nucleophilic attack is the rate-determining step. sci-hub.se

The presence of a nitro group, as in nitropyridines, further activates the ring towards SNAr, facilitating the substitution of other groups. uci.edunih.gov For example, 2-chloro-5-nitropyridine (B43025) readily undergoes nucleophilic substitution with amines. nih.gov

Vicarious Nucleophilic Substitution (VNS) with Amines

Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. organic-chemistry.org The VNS reaction typically involves the reaction of a nitroarene with a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org The mechanism proceeds through the initial addition of the nucleophile to form a σ-adduct, followed by a base-induced β-elimination of the leaving group and a hydrogen atom. organic-chemistry.orgnih.gov

VNS has been successfully applied to the amination of 3-nitropyridines. ntnu.noscispace.com For example, reacting 3-nitropyridine with hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base leads to amination at the position para to the nitro group (the 4-position) with high regioselectivity. ntnu.no This method provides a direct route to aminonitropyridines, which are valuable synthetic intermediates. ntnu.noscispace.com

Oxidative Amination Reactions

Oxidative amination is another important transformation for introducing amino groups onto the pyridine ring. This method involves the reaction of a pyridine derivative with an aminating agent in the presence of an oxidizing agent.

A notable example is the selective amination of 3-nitropyridine. ntnu.no While oxidative amination of 3-nitropyridine in liquid ammonia (B1221849) at low temperatures can lead to a mixture of isomers, performing the reaction at room temperature in a DMSO/water mixture saturated with ammonia in the presence of potassium permanganate (B83412) results in the highly selective formation of 2-amino-5-nitropyridine. ntnu.no

Another approach to the amination of pyridines involves the initial oxidation of the pyridine to its corresponding N-oxide. wikipedia.orgyoutube.com The pyridine N-oxide is more activated towards certain transformations. For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts₂O and tert-butylamine, followed by deprotection. nih.gov This method offers high yields and excellent selectivity for the 2-position. nih.gov

Alkylation Reactions of Nitropyridines

The alkylation of nitropyridine systems, which are often electron-deficient, can be effectively achieved through Vicarious Nucleophilic Substitution (VNS). nih.govresearchgate.net This transition-metal-free method allows for the direct C-H functionalization of the pyridine ring. nih.gov The process involves the reaction of electrophilic nitropyridines with carbanions stabilized by sulfonyl groups, such as those derived from alkyl phenyl sulfones or neopentyl alkanesulfonates. nih.gov

The reaction proceeds via the formation of a Meisenheimer-type adduct, which is an anionic σ-adduct. nih.govresearchgate.net This is followed by a base-induced β-elimination of a sulfinic acid (e.g., PhSO₂H), leading to the final alkylated nitropyridine product. nih.gov The success and outcome of the reaction are influenced by factors such as the electrophilicity of the nitropyridine and steric hindrance from the carbanion precursor. nih.govresearchgate.net For instance, while primary alkyl groups are readily introduced, the use of more sterically hindered secondary carbanions, like an isopropyl carbanion, may not lead to the desired alkylated product. researchgate.net Instead, the reaction can halt at the stable, protonated Meisenheimer-type adduct stage because steric strain prevents the necessary planarization for the elimination step. nih.govresearchgate.net

Studies have shown that electrophilic 3-nitropyridines react efficiently under these conditions to yield various alkylated derivatives. nih.gov The reaction conditions typically involve a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a solvent such as dimethylformamide (DMF) at low temperatures. nih.gov

Table 1: Examples of Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. nih.gov

Condensation Reactions for Styryl Pyridines

Styryl pyridine derivatives can be synthesized from nitropyridine precursors through condensation reactions. A notable method involves the reaction of 2-methyl-3-nitropyridines with various aromatic aldehydes. mdpi.comresearchgate.net This approach serves as a viable metal-free alternative to palladium-based cross-coupling methods like the Heck reaction. mdpi.com The acidity of the methyl group in 2-methylpyridines is enhanced by the presence of a nitro group, facilitating the condensation process under mild conditions. mdpi.com

The reaction typically proceeds in the presence of a base and yields 2-vinyl-3-nitropyridines, often as a pure trans-isomer. mdpi.com The method demonstrates high substrate tolerance, reacting efficiently with a wide range of readily available aromatic aldehydes, including those with strong electron-donating groups like dimethylamino. mdpi.com The presence of a second nitro group at the 5-position can further activate the methyl group and accelerate the reaction. mdpi.com

Table 2: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes. mdpi.comresearchgate.net

1,3-Dipolar Cycloaddition Reactions

Nitropyridines can function as 2π-partners in [3+2] cycloaddition reactions, a type of pericyclic reaction, to form fused heterocyclic systems. mdpi.comlibretexts.org Specifically, the C=C bond activated by the nitro group in 3-nitropyridines can react with 1,3-dipoles like N-methyl azomethine ylide. mdpi.com This ylide can be generated in situ from sarcosine (B1681465) and paraformaldehyde. mdpi.com

The reaction involves the addition of the dipole across the activated C=C-NO₂ bond of the pyridine ring. mdpi.com This is followed by the elimination of a nitrous acid (HNO₂) molecule, which leads to the rearomatization of the system and the formation of pyrroline (B1223166) derivatives fused to the pyridine ring. mdpi.com The success of this cycloaddition is influenced by the substituents on the pyridine ring. mdpi.com This method provides an effective route to synthesize a variety of new condensed pyrrolines and pyrrolidines. mdpi.com

Table 3: [3+2]-Cycloaddition of Substituted 3-Nitropyridines with N-Methyl Azomethine Ylide. mdpi.com

Advanced Spectroscopic Characterization and Vibrational Analysis

Infrared and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the interaction of infrared light and laser scattering with the sample, valuable information about functional groups and molecular structure can be obtained.

Experimental Fourier Transform Infrared (FT-IR) Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of 3-Hydroxy-6-methyl-2-nitropyridine has been recorded, typically using techniques such as a KBr wafer or Attenuated Total Reflectance (ATR). nih.gov The spectrum is characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. The presence of specific functional groups, such as the hydroxyl (-OH), methyl (-CH3), and nitro (-NO2) groups, gives rise to characteristic peaks in the FT-IR spectrum. researchgate.netresearchgate.net For instance, the O-H stretching vibration is typically observed in the high-frequency region, while the vibrations of the pyridine (B92270) ring and the substituent groups appear at lower frequencies.

Experimental Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound provides further insights into its vibrational modes. nih.gov The FT-Raman spectrum is obtained by analyzing the inelastic scattering of laser light from the sample. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete picture of the vibrational properties of the molecule. researchgate.net

Vibrational Mode Assignment and Band Analysis

The assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra to specific molecular motions is a crucial step in the analysis. This is often achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). researchgate.net The vibrational modes can be broadly categorized into stretching, bending, and torsional motions of the chemical bonds.

Key vibrational modes for this compound include:

O-H vibrations: The stretching and bending vibrations of the hydroxyl group.

C-H vibrations: The stretching and bending modes of the methyl group and the pyridine ring.

N-O vibrations: The symmetric and asymmetric stretching vibrations of the nitro group.

Pyridine ring vibrations: The characteristic stretching and deformation modes of the pyridine ring. researchgate.net

The following table summarizes some of the key vibrational frequencies and their assignments for this compound and related molecules.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C-H stretching | 3000-3100 | Not specified |

| C-N stretching | 1266-1382 | 1242 |

| NO₂ vibrations | Not specified | 1355 |

Note: The exact frequencies can vary depending on the experimental conditions and the physical state of the sample.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure and transitions within a molecule. By absorbing or emitting light in the ultraviolet and visible regions, molecules reveal details about their electron energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Studies

The Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound, typically recorded in various solvents, shows characteristic absorption bands in the 200-400 nm region. orientjchem.org These absorptions correspond to electronic transitions between different molecular orbitals. The position and intensity of these bands can be influenced by the solvent polarity, indicating the nature of the electronic transitions (e.g., π→π* or n→π*). orientjchem.org Studies have shown that the maximum absorbance for this compound is at 216 nm, with high transmittance observed between 340 and 800 nm. researchgate.net

Photoluminescence and Fluorescence Emission Analysis

Upon excitation with UV light, this compound can exhibit photoluminescence, specifically fluorescence. The fluorescence emission spectrum reveals the wavelengths of light emitted as the molecule returns from an excited electronic state to its ground state. Research has indicated that this compound can exhibit bluish emission, with peaks observed at 419 nm, 433 nm, and 486 nm. researchgate.net The fluorescence properties of hydroxypyridines are known to be sensitive to factors such as pH. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering insights into the chemical environment of each atom. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are instrumental in confirming its structure.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. Analysis of a spectrum shows signals for a hydroxyl proton, two aromatic protons, and the protons of the methyl group.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound. A notable feature is the signal for the hydroxyl (-OH) proton, which appears as a broad singlet at approximately 10.13 ppm. This significant downfield shift is indicative of a proton attached to an electronegative oxygen atom, and its broadness can be attributed to hydrogen bonding or chemical exchange.

The two aromatic protons on the pyridine ring are chemically non-equivalent and thus appear as distinct signals. One aromatic proton resonates at approximately 7.555 ppm, while the other appears at about 7.501 ppm. The coupling patterns and integration of these signals would further confirm their positions on the pyridine ring. The methyl (-CH₃) group protons give rise to a sharp singlet at approximately 2.592 ppm, consistent with a methyl group attached to an aromatic ring.

| Assignment | Chemical Shift (ppm) | Solvent |

|---|---|---|

| -OH | 10.13 | CDCl₃ |

| Ar-H | 7.555 | CDCl₃ |

| Ar-H | 7.501 | CDCl₃ |

| -CH₃ | 2.592 | CDCl₃ |

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. While publicly available experimental data for the ¹³C NMR of this specific compound is limited, spectral databases indicate its availability. nih.gov

Based on established chemical shift ranges for substituted pyridines, the carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbon atom attached to the electron-withdrawing nitro group (C2) would likely appear at the lower field end of this range. Conversely, the carbon attached to the hydroxyl group (C3) and the methyl group (C6) would have their chemical shifts influenced by these substituents. The methyl carbon itself is expected to appear at a much higher field, typically in the range of 15-30 ppm. A comprehensive analysis would involve assigning each peak to a specific carbon atom in the molecule, a task often aided by computational predictions and two-dimensional NMR techniques.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Detailed experimental data for 13C NMR is not readily available in the public domain. Predicted values based on analogous structures are required for a complete analysis. |

Computational and Quantum Chemical Investigations of 3 Hydroxy 6 Methyl 2 Nitropyridine

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 3-Hydroxy-6-methyl-2-nitropyridine. sigmaaldrich.comresearchgate.net This method, particularly the B3LYP functional, is frequently employed to explore the molecule's characteristics. researchgate.netnih.govresearchgate.net

Molecular Structure Optimization and Geometrical Parameters

The molecular structure of this compound has been optimized using DFT calculations, often with the B3LYP method. researchgate.netnih.govresearchgate.net These optimizations are crucial for determining the most stable arrangement of atoms in the molecule. The results of these calculations provide detailed information about bond lengths and angles. For instance, in a related compound, 2-amino-3-methyl-5-nitropyridine, DFT calculations revealed distortions in the pyridine (B92270) ring's C-N bond distances, suggesting electron delocalization. nih.gov

| Parameter | Bond Length (Å) |

| N1–C2 | 1.34 |

| N1–C6 | 1.32 |

| Data derived from studies on 2-amino-3-methyl-5-nitropyridine. nih.gov |

Selection and Performance of Basis Sets

The accuracy of DFT calculations is highly dependent on the chosen basis set. For this compound, various basis sets have been utilized, including 6-311++G(d,p), 6-311++G(2d,2p), and 6-311++G(3d,3p). nih.govresearchgate.net The 6-311++G(d,p) basis set, in particular, is frequently used in conjunction with the B3LYP method for studying pyridine derivatives. researchgate.netnanoient.org The selection of a larger basis set, such as 6-311G(3d,2p), has been shown to yield vibrational frequencies that are in closer agreement with experimental data for similar molecules. researchgate.net

Conformational Analysis (e.g., O-cis and O-trans Conformers)

Computational studies have revealed the existence of two primary conformers for this compound, determined by the relative orientation of the hydroxyl and nitro groups. nih.govresearchgate.net These are referred to as the O-cis and O-trans conformers. nih.gov Theoretical investigations have shown that these conformers have distinct energies, with one being more stable than the other. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of this compound can be elucidated through various descriptors derived from DFT calculations. nanoient.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity. nih.gov For this compound, the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. nanoient.org

| Parameter | Energy (eV) |

| HOMO-LUMO Gap | 5.39512 |

| Data derived from studies on 2-Bromo-3-hydroxy-6-Methyl Pyridine. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Stabilization Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate intramolecular interactions, such as charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. nih.govnanoient.org In studies of this compound and related compounds, NBO analysis has been employed to understand the stabilization energy associated with electron delocalization from donor to acceptor orbitals. nih.govnih.gov This analysis provides a detailed picture of the electronic interactions within the molecule. nanoient.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net The MEP surface allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding interactions. researchgate.net

In an MEP map, different potential values are represented by a color spectrum. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to an excess of electron density and are often found around electronegative atoms. Conversely, regions of positive potential, indicating a deficiency of electrons and susceptibility to nucleophilic attack, are colored blue. Green areas represent regions of neutral potential.

For this compound, the MEP surface is expected to show distinct regions of varying potential:

Negative Regions (Red): The most negative potential is anticipated to be localized around the oxygen atoms of the nitro (NO₂) group and the oxygen atom of the hydroxyl (OH) group. These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Regions (Blue): A region of high positive potential is expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The hydrogen atoms of the methyl group and the pyridine ring would also exhibit positive potential, though likely to a lesser extent.

Neutral/Intermediate Regions: The carbon and nitrogen atoms of the pyridine ring would exhibit intermediate potentials, influenced by the attached functional groups.

This analysis helps in understanding the molecule's intermolecular interactions and its reactivity profile.

Mulliken and Atomic Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule, based on the distribution of the electron wavefunction. This analysis provides quantitative insight into the electronic structure and the nature of chemical bonds.

In this compound, the charge distribution is heavily influenced by the electronegativity of the oxygen and nitrogen atoms. A theoretical charge analysis would likely reveal the following trends:

The oxygen atoms of both the nitro and hydroxyl groups will carry a significant negative charge due to their high electronegativity.

The nitrogen atom of the nitro group is expected to have a positive charge, while the nitrogen atom within the pyridine ring will likely have a negative charge.

The carbon atom attached to the hydroxyl group (C3) and the carbon atom attached to the nitro group (C2) will likely be electropositive due to bonding with electronegative atoms.

The hydrogen atom of the hydroxyl group will carry a notable positive charge, making it acidic.

A representative table of calculated Mulliken charges for a related molecule, 2-nitro-N-(4-nitrophenyl) benzamide, illustrates the typical charge distribution expected in such systems. researchgate.net

Table 1: Representative Mulliken Atomic Charges for Selected Atoms in a Nitro-substituted Aromatic System Data is illustrative and based on a related compound.

| Atom | Charge (e) |

| O (nitro) | -0.5 to -0.7 |

| N (nitro) | +0.8 to +1.0 |

| C (aromatic) | Variable (+/-) |

| O (hydroxyl/amide) | -0.6 to -0.8 |

| H (hydroxyl/amide) | +0.3 to +0.5 |

Source: Adapted from findings on related nitro-aromatic compounds. researchgate.net

Analysis of Intramolecular Hydrogen Bonding Interactions

The molecular structure of this compound, with its adjacent hydroxyl (-OH) and nitro (-NO₂) groups at the C3 and C2 positions, respectively, creates the potential for a significant intramolecular hydrogen bond. This interaction would occur between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the nitro group (O-H···O).

Such intramolecular hydrogen bonds can have a profound impact on the molecule's properties:

Conformational Stability: The formation of a six-membered quasi-ring through the hydrogen bond would lock the molecule into a more planar and rigid conformation, increasing its stability.

Spectroscopic Signatures: The O-H stretching vibration in the infrared spectrum would be red-shifted (moved to a lower frequency) and broadened compared to a free hydroxyl group.

Chemical Reactivity: The hydrogen bond can decrease the acidity of the hydroxyl proton and influence the reactivity of the adjacent nitro group.

Studies on related compounds, such as nitrophthalic acids complexed with pyridine, have shown that the presence of a nitro group ortho to a carboxyl or hydroxyl group can lead to the formation of short, strong intramolecular hydrogen bonds. nih.govnih.gov The strength of this bond is influenced by steric factors and the electronic environment of the aromatic ring. nih.gov The existence and strength of this bond in this compound would be a key feature of its chemical behavior.

Spectroscopic Simulations and Vibrational Analysis

Computational methods are instrumental in the analysis of vibrational spectra (Infrared and Raman). nih.govresearchgate.net By calculating the theoretical vibrational frequencies, it is possible to make precise assignments for the experimentally observed spectral bands. researchgate.net

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequencies are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311G(d,p). researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the calculations being performed on a single molecule in the gas phase (ignoring intermolecular forces) and inherent approximations in the computational method. Therefore, the calculated frequencies are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net

A detailed vibrational analysis has been performed on the isomer 2-hydroxy-5-methyl-3-nitropyridine . researchgate.net The findings for this isomer provide a strong comparative basis for understanding the expected vibrational modes of this compound. The key vibrational modes include C-H stretching, O-H stretching, N-O stretching of the nitro group, and various in-plane and out-of-plane bending modes of the ring and its substituents.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Isomer 2-hydroxy-5-methyl-3-nitropyridine Note: This data is for an isomeric compound and serves as a reference.

| Assignment | Calculated Frequency (B3LYP/6-311G(3d,2p)) | Experimental FT-IR Frequency |

| O–H stretch | 3635 | 3425 |

| C–H stretch (ring) | 3110 | 3100 |

| C–H stretch (methyl) | 3015 | 2920 |

| NO₂ asymmetric stretch | 1585 | 1575 |

| C=C stretch | 1530 | 1540 |

| NO₂ symmetric stretch | 1360 | 1350 |

| C–CH₃ stretch | 1290 | 1296 |

| O–H in-plane bend | 1165 | 1159 |

Source: Adapted from Singh, H., & Srivastava, P. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Indian Journal of Pure & Applied Physics. researchgate.net

Simulated Infrared and Raman Spectra

Based on the calculated vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman), theoretical spectra can be generated. These simulated spectra are invaluable for interpreting complex experimental spectra where bands may overlap. researchgate.net

For this compound, the simulated IR spectrum would be expected to be dominated by intense bands corresponding to the NO₂ stretching vibrations (symmetric and asymmetric) and the O-H stretching vibration. The Raman spectrum would likely show strong bands for the aromatic ring stretching modes. Comparing the simulated spectra with experimental FTIR and FT-Raman data allows for a confident assignment of the fundamental vibrational modes. researchgate.net

Computational NMR Chemical Shift Predictions (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netimist.ma The method involves optimizing the molecular geometry and then performing the GIAO calculation, often using DFT with a suitable basis set. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). imist.ma

GIAO/DFT calculations have been successfully applied to predict ¹H and ¹³C NMR chemical shifts for a variety of nitro-substituted heterocyclic compounds. researchgate.net For this compound, this method would predict the chemical shifts for the non-equivalent protons and carbons in the molecule.

Expected ¹H NMR Predictions:

The proton of the hydroxyl group would likely be the most downfield (highest ppm), and its position could be influenced by solvent and the strength of the intramolecular hydrogen bond.

The two aromatic protons on the pyridine ring would have distinct chemical shifts.

The protons of the methyl group would appear as a singlet further upfield.

Expected ¹³C NMR Predictions:

The carbon atoms bonded to the electronegative oxygen and nitrogen atoms (C2 and C3) would be the most downfield.

The other ring carbons and the methyl carbon would appear at progressively higher fields.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: These are hypothetical values based on general principles and data for related structures. Specific GIAO calculations are required for accurate predictions.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C2 | 150 - 160 | H (on C4) | 7.0 - 7.5 |

| C3 | 155 - 165 | H (on C5) | 7.5 - 8.0 |

| C4 | 115 - 125 | H (on OH) | 10.0 - 12.0 |

| C5 | 130 - 140 | H (on CH₃) | 2.3 - 2.6 |

| C6 | 145 - 155 | ||

| CH₃ | 18 - 25 |

These computational predictions are crucial for confirming structural assignments from experimental NMR data and for understanding how the electronic structure of the molecule influences its magnetic environment. researchgate.netnih.gov

Structural Dynamics and Intermolecular Interactions

The study of structural dynamics and intermolecular interactions provides crucial insights into the behavior and properties of crystalline materials. For this compound, computational methods are invaluable in elucidating these complex features.

Torsional Motion Analysis of Substituent Groups (e.g., Nitro Group)

The orientation and rotational freedom of substituent groups, such as the nitro (NO2) and methyl (CH3) groups, significantly influence the molecular conformation and crystal packing of this compound. The nitro group, being planar, can exhibit torsional or twisting motions relative to the pyridine ring. These low-energy motions are critical in determining the molecule's ability to adapt its conformation within the crystal lattice, which in turn affects its physical and chemical properties.

Computational studies, often employing Density Functional Theory (DFT), can map the potential energy surface associated with the rotation of the nitro group around the C-N bond. This analysis helps to identify the most stable (lowest energy) conformation and the energy barriers to rotation. The interplay between the nitro group and the adjacent hydroxyl group is of particular interest, as intramolecular hydrogen bonding can significantly restrict the torsional freedom of the nitro group, locking it into a specific orientation.

Hirshfeld Surface and 2D Fingerprint Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov It maps the electron distribution of a molecule within the crystal, providing a detailed picture of how neighboring molecules interact. The surface is colored according to various properties, such as d_norm, which highlights regions of close contact between molecules. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts, while blue regions represent weaker, longer-range interactions. nih.gov

For this compound, Hirshfeld analysis reveals the dominant intermolecular forces that govern its crystal packing. These are primarily strong O-H···O and N-H···O hydrogen bonds, which are crucial for the formation of the supramolecular architecture. nih.gov

| Interaction Type | Contribution Percentage |

|---|---|

| H···H | 55.3% - 58.5% |

| H···O/O···H | 30.8% - 31.7% |

| N···H/H···N | 4.0% - 9.2% |

| O···C/C···O | ~2.5% |

| H···C/C···H | ~3.2% |

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.de AIM theory identifies critical points in the electron density, which correspond to structural elements like atoms (attractors) and bonds (bond critical points). uni-rostock.de

In the context of this compound, AIM analysis can be used to characterize the nature and strength of both intramolecular and intermolecular interactions. By analyzing the properties of the electron density at the bond critical points (BCPs) of hydrogen bonds (e.g., O-H···O), one can quantify their strength and nature (e.g., covalent vs. electrostatic character). This provides a deeper, quantitative understanding of the interactions that were visualized by Hirshfeld surface analysis.

The theory allows for the partitioning of the molecular space into atomic basins, enabling the calculation of atomic properties such as charges and energies. wikipedia.orguni-rostock.de This can reveal the extent of charge transfer occurring upon the formation of hydrogen bonds and other intermolecular interactions.

Aromaticity Assessment (e.g., Nucleus Independent Chemical Shift (NICS) Descriptors)

Aromaticity is a fundamental concept in chemistry, and for a heterocyclic compound like this compound, quantifying the aromatic character of the pyridine ring is essential. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. github.ioelsevierpure.com It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of the ring or at a certain distance above it and calculating the magnetic shielding at that point. github.ionih.gov

A negative NICS value indicates a diatropic ring current, which is characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The magnitude of the NICS value is often correlated with the degree of aromaticity. nih.gov For polycyclic systems, NICS values can be calculated for each ring to assess local aromaticity. nih.gov

For this compound, NICS calculations can quantify the influence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the aromaticity of the pyridine ring. The NICS(1)_zz value, which is the out-of-plane component of the NICS tensor calculated at 1 Å above the ring, is often considered a more reliable indicator of aromaticity. nih.govresearchgate.net

| NICS Descriptor | Interpretation |

|---|---|

| NICS(0) | Calculated at the ring center. |

| NICS(1) | Calculated 1 Å above the ring plane. nih.gov |

| NICS(1)_zz | Out-of-plane component of NICS(1), a reliable aromaticity measure. nih.govresearchgate.net |

Crystallographic Analysis and Solid State Characteristics

Crystal Growth Techniques

The formation of high-quality single crystals is a prerequisite for their structural elucidation by X-ray diffraction. For organic compounds like 3-Hydroxy-6-methyl-2-nitropyridine, the slow evaporation solution growth method is a commonly employed and effective technique.

The slow evaporation solution growth method is a widely used technique for obtaining single crystals of organic compounds. nih.govresearchgate.net This method involves dissolving the synthesized and purified compound in a suitable solvent to create a saturated or near-saturated solution. The choice of solvent is crucial and is often determined through solubility tests with various solvents to find one that allows for slow, controlled crystal growth. For pyridine (B92270) derivatives, solvents such as acetone (B3395972) or methanol (B129727) have been successfully used. nih.govresearchgate.net

The process typically involves the following steps:

Purification: The starting material, this compound, which often appears as a pale yellow to yellow crystalline powder, is purified by methods like recrystallization to ensure high purity. sigmaaldrich.com

Solution Preparation: A saturated solution is prepared by dissolving the purified compound in a selected solvent at a constant temperature.

Crystal Growth: The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual increase in solute concentration beyond the saturation point leads to the nucleation and subsequent growth of single crystals.

For analogous compounds like 3-methyl 4-nitropyridine (B72724) 1-oxide (POM), single crystals were successfully grown using the solvent evaporation technique with acetone as the solvent. researchgate.net Similarly, single crystals of 3-hydroxy-4-methoxybenzaldehyde have been grown from a methanol solution. nih.gov

Single-Crystal X-ray Diffraction (SXRD) Studies

The analysis of the diffraction pattern obtained from SXRD allows for the determination of the crystal system and the space group of the compound. For instance, a related compound, 3-hydroxy-4-methoxybenzaldehyde, was found to crystallize in the monoclinic crystal system with the centrosymmetric space group P2₁/c. nih.gov Another related molecule, 2-Bromo-3-hydroxy-6-methylpyridine, crystallizes in the orthorhombic system. nih.gov While the specific crystal system and space group for this compound are not publicly available in the searched literature, it is expected to belong to one of the common crystal systems for organic molecules.

The determination of the crystal structure is typically carried out using specialized software. Programs like SHELXS97 are used for solving the structure by direct methods, and SHELXL97 is employed for the refinement of the crystal structure data. nih.gov

SXRD analysis provides the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). For example, the unit cell parameters for 2-Bromo-3-hydroxy-6-methylpyridine have been determined as a = 11.4484 (19) Å, b = 9.0914 (15) Å, and c = 13.230 (2) Å, with all angles being 90°. nih.gov

The elucidation of the molecular packing reveals how individual molecules of this compound are arranged in the crystal. This includes understanding the orientation of the molecules relative to each other and the formation of any specific motifs or layers.

Table 1: Crystallographic Data for a Related Compound: 2-Bromo-3-hydroxy-6-methylpyridine nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1377.1 (4) |

| Z | 8 |

Note: This data is for a structurally related compound and is provided for illustrative purposes.

Analysis of Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, the presence of a hydroxyl group (-OH), a nitro group (-NO₂), and the pyridine ring allows for a variety of non-covalent interactions.

The most significant of these is expected to be hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can lead to the formation of strong O-H···N or O-H···O hydrogen bonds, which often play a crucial role in defining the supramolecular architecture. For example, in the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, molecules are linked by O-H···N hydrogen bonds, forming chains. nih.gov

In addition to classical hydrogen bonds, other weaker interactions such as C-H···O and C-H···Br (in the case of the bromo-derivative) interactions can also be present, further stabilizing the crystal packing. nih.gov The analysis of these interactions helps in understanding the forces that hold the crystal lattice together. The study of intermolecular interactions in nitrophthalic acid-pyridine complexes also highlights the importance of O-H···N hydrogen bonds and steric effects in determining the final crystal structure. nih.gov

Nonlinear Optical Nlo Properties and Applications in Material Science

Third-Order Nonlinear Optical Response Characterization

The NLO characteristics of 3-Hydroxy-6-methyl-2-nitropyridine have been primarily investigated through the Z-scan technique, a standard method for determining the nonlinear refractive index and nonlinear absorption of materials. researchgate.netcolab.ws

The third-order nonlinear optical susceptibility (χ³) is a crucial parameter that quantifies the NLO response of a material. For a single crystal of this compound, this value has been calculated from Z-scan measurements. The determined value for χ³ is 2.616 × 10⁻⁸ esu. researchgate.netcolab.ws This significant susceptibility value indicates a strong third-order NLO response. researchgate.net

The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are key parameters that describe how the refractive index and absorption of a material change with the intensity of incident light. While research indicates that these parameters have been evaluated for this compound using the Z-scan data, the specific numerical values are not detailed in the available scientific literature abstracts. researchgate.net In typical Z-scan analysis, the closed-aperture measurement is used to determine n₂, while the open-aperture measurement yields β.

The Z-scan technique was employed to characterize the third-order NLO properties of 3H6M2NP. researchgate.netcolab.ws This method involves translating a sample through the focal point of a focused laser beam and measuring the resulting changes in transmittance through a finite aperture in the far field. The simplicity and high sensitivity of this technique allow for the separate determination of both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient. researchgate.net

Origin of Nonlinear Optical Activity

The NLO properties of this compound originate from its molecular structure and the specific arrangement of its atoms, which facilitates electronic charge displacement under an intense electric field, such as that from a laser.

The macroscopic third-order susceptibility (χ³) of a material is directly related to its microscopic molecular first hyperpolarizability (β). Computational studies using Density Functional Theory (DFT) have been performed to calculate the hyperpolarizability of 3H6M2NP. researchgate.netcolab.ws The results show that the hyperpolarizability value of this compound is 2.9 times larger than that of urea, a standard reference material in NLO studies. researchgate.netcolab.ws This comparatively high hyperpolarizability value confirms the significant NLO activity of the molecule at a microscopic level. researchgate.net

The significant nonlinear optical activity in 3H6M2NP is attributed to intramolecular charge transfer (ICT). researchgate.net The molecule's structure, featuring a pyridine (B92270) ring functionalized with an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO₂) group, creates a "push-pull" system. This arrangement facilitates the movement of electron density from the donor to the acceptor through the π-conjugated system of the pyridine ring when subjected to an external electric field.

Theoretical investigations, including DFT and Natural Bond Orbital (NBO) analysis, have been used to understand the electronic structure. researchgate.net These studies confirm the presence of intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule and enhance its NLO response. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) further explains the charge transfer mechanism within the molecule, which is fundamental to its observed nonlinear optical properties. researchgate.net

Potential in Optical Limiting Applications

The ever-increasing development of high-intensity light sources has necessitated the parallel advancement of materials capable of protecting sensitive optical components and human eyes from intense laser radiation. Optical limiters are devices that exhibit a nonlinear transmission response, allowing for high transmittance at low input fluences and low transmittance at high input fluences. The search for robust and efficient optical limiting materials has drawn significant attention to organic compounds with large third-order nonlinear optical (NLO) susceptibilities.

Research into the NLO properties of this compound (3H6M2NP) has revealed its potential as a candidate for optical limiting applications. The key to this potential lies in its significant third-order nonlinear optical susceptibility (χ(3)).

Detailed Research Findings

Studies involving the Z-scan technique have been instrumental in quantifying the NLO response of 3H6M2NP. The Z-scan method is a well-established experimental technique used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. These parameters are directly related to the real and imaginary parts of the third-order nonlinear optical susceptibility (χ(3)).

A significant finding from the analysis of this compound is its measured third-order nonlinear optical susceptibility.

| Compound | Third-Order Nonlinear Optical Susceptibility (χ(3)) |

| This compound | 2.616 × 10⁻⁸ esu |

This value indicates a strong third-order nonlinear optical response, which is a primary requirement for an effective optical limiting material. The mechanism behind optical limiting in such materials is often attributed to processes like two-photon absorption (TPA), excited-state absorption (ESA), or reverse saturable absorption (RSA). A large χ(3) value suggests that at high input light intensities, the material's absorption will increase significantly, thereby clamping the transmitted light to a lower, safer level.

While the measured third-order nonlinear optical susceptibility of this compound is a strong indicator of its potential for optical limiting, further research is required to fully characterize its performance in this application. Specifically, the determination of the nonlinear absorption coefficient (β) and the optical limiting threshold are crucial next steps. The optical limiting threshold is the input fluence at which the transmittance of the material drops to half of its linear transmittance, and a lower threshold is generally desirable for practical applications.

Advanced Reactivity and Derivatization Studies

Reactions with Nucleophiles and Electrophiles

The reactivity of nitropyridines is largely dictated by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of the nitro group. This makes the ring susceptible to nucleophilic attack. While research directly on 3-hydroxy-6-methyl-2-nitropyridine is specific, the reactivity can be inferred from studies on structurally related nitropyridines.

The introduction of a nitro group into a pyridine ring facilitates its functionalization in various ways. nih.gov In many nitropyridine systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Studies on 3-nitro-5-substituted pyridines have shown that the non-activated nitro group can be displaced by anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov For instance, 2-methyl-3-nitropyridines react with thiolate anions, leading to the selective substitution of the nitro group. mdpi.comresearchgate.net This reactivity is significant as SNAr of a non-activated nitro group is relatively uncommon in benzene (B151609) derivatives but is more feasible in the more electron-deficient pyridine systems. mdpi.comresearchgate.net

Conversely, reactions with carbon-based nucleophiles often result in the dearomatization of the pyridine ring, leading to the formation of 1,2- or 1,4-addition products in the form of stable dihydropyridine (B1217469) derivatives. nih.gov Highly electrophilic nitropyridines, such as those fused with other heterocyclic rings, readily form stable adducts with a variety of nucleophiles. researchgate.net

The table below summarizes the observed reactivity of related nitropyridines with different types of nucleophiles.

| Nucleophile Type | Reactant Type | Typical Product | Reference |

| Anionic S, N, O | 3-R-5-nitropyridines | Nitro-group substitution | nih.gov |

| Thiolate anions | 2-methyl-3-nitropyridines | 3-thioether-pyridines | mdpi.comresearchgate.net |

| Carbon nucleophiles | 3-R-5-nitropyridines | Dihydropyridine adducts | nih.gov |

| C-nucleophiles | Fused nitropyridines | Stable σ-complexes | researchgate.net |

Reactions with electrophiles are less common for such electron-deficient systems. However, the hydroxyl group at the 3-position of this compound could potentially react with electrophiles under appropriate conditions, although this is not a primary focus in the existing literature on nitropyridine reactivity.

Synthesis of Complex Heterocyclic Systems from Nitropyridine Precursors

The functional groups on nitropyridine derivatives serve as handles for the construction of fused and complex heterocyclic systems, which are scaffolds for many biologically active molecules.

Nitropyridine derivatives can be utilized in ring-transformation reactions to generate condensed ring systems. For example, 1-methyl-3,5-dinitro-2-pyridone, an electron-deficient pyridone, undergoes a three-component ring transformation with a ketone and ammonia (B1221849) to produce various nitropyridines. nih.gov When cyclic ketones like cyclopentanone (B42830) are used, the reaction yields condensed systems such as cyclopenta[b]pyridines. nih.gov The use of pyrrolidin-3-one in a similar reaction leads to the formation of a 4-azaindole (B1209526) structure, which contains a fused pyrrole (B145914) ring. nih.gov

Another strategy involves the deprotonation of a methyl group on the pyridine ring, followed by reaction with an appropriate electrophile to initiate cyclization. The synthesis of 6-azaindoline, a pyrrolidine (B122466) ring fused to a pyridine, has been achieved by the deprotonation of 3-(tert-butoxycarbonylamino)-4-methylpyridine with n-butyllithium, followed by reaction with dimethylformamide and subsequent cyclization. google.com

Azaindoles (pyrrolo-pyridines) are important structural motifs in medicinal chemistry. google.com Their synthesis can be achieved from substituted pyridines. A common method involves the deprotonation of a methylpyridine derivative at low temperatures using a strong base like hexyllithium or n-butyllithium, followed by formylation with dimethylformamide (DMF) and subsequent acid-catalyzed cyclization to form the azaindole ring system. google.com For example, 7-azaindole (B17877) can be synthesized from N-(3-methyl-2-pyridyl)formamides under high-temperature cyclization conditions. google.com The versatility of this approach allows for the preparation of various azaindole isomers, including 5-azaindole (B1197152) and 6-azaindole. google.com

The synthesis of imidazopyridines, another class of fused heterocycles, often involves the reaction of aminopyridines with reagents that can provide the remaining atoms for the imidazole (B134444) ring. While the direct synthesis from this compound is not explicitly detailed, functional group manipulation, such as the reduction of the nitro group to an amino group, would provide a suitable precursor for such cyclization reactions.

The following table outlines general strategies for synthesizing these complex heterocycles from pyridine precursors.

| Target Heterocycle | Pyridine Precursor Type | Key Reagents | General Mechanism | Reference |

| Azaindoles | Methylpyridines | Alkyllithium, DMF, Acid | Deprotonation, formylation, cyclization | google.com |

| Condensed Pyridines | Dinitropyridones | Ketones, Ammonia | Three-component ring transformation | nih.gov |

Functionalization Strategies for Tunable Chemical Properties

The functional groups of this compound can be modified to fine-tune its chemical and physical properties, such as its photophysical characteristics. The compound itself has been noted for its luminescence properties. researchgate.net

A key strategy for modifying nitropyridines involves leveraging the reactivity of the methyl group. For instance, 2-methyl-3-nitropyridines can react with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to form 2-styryl-3-nitropyridines. nih.govmdpi.com This reaction, conducted under mild conditions, provides a metal-free alternative to cross-coupling reactions like the Heck reaction. mdpi.com The resulting styrylpyridines often exhibit interesting photophysical properties, including large Stokes shifts, which are tunable based on the substitution pattern. nih.gov

The substitution of the nitro group, as discussed in section 7.1, is another powerful functionalization strategy. The introduction of different thioether groups, for example, can modulate the electronic structure and, consequently, the fluorescent properties of the molecule. nih.govmdpi.com These synthetic approaches provide a convenient toolbox for accessing a variety of pyridine-based building blocks with tailored properties for diverse applications. nih.gov

Broader Applications and Future Research Directions

A Linchpin in Organic Synthesis: The Role of 3-Hydroxy-6-methyl-2-nitropyridine as a Key Intermediate

The reactivity of this compound, owing to its functional groups, makes it a valuable asset for chemists in the construction of complex molecular architectures. chemimpex.com The nitro group, being electron-withdrawing, facilitates nucleophilic substitution reactions on the pyridine (B92270) ring, while the hydroxyl group can be a site for various chemical modifications.

One of the primary uses of this compound is as a starting material for creating a variety of substituted pyridines. For instance, it can be used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine. sigmaaldrich.com The synthesis of this compound itself is typically achieved through the nitration of 5-hydroxy-2-methylpyridine (B31158) using a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com

The versatility of nitropyridines, including this compound, as building blocks is further demonstrated by their use in synthesizing a wide array of mono- and polynuclear heterocyclic systems. These systems exhibit a broad spectrum of biological activities, underscoring the importance of nitropyridines as foundational scaffolds in synthetic organic chemistry. nih.gov

A Precursor for Progress: Use in Pharmaceutical and Agrochemical Development

The significance of this compound extends profoundly into the realms of pharmaceutical and agrochemical industries, where it serves as a crucial chemical precursor. chemimpex.com Its structural framework is a key component in the development of new therapeutic agents and crop protection products.

In the pharmaceutical sector, this compound is an intermediate in the synthesis of various drugs, with notable applications in the development of anti-inflammatory and analgesic medications. chemimpex.com The broader class of nitropyridines has been instrumental in creating molecules with potential anti-inflammatory properties for treating autoimmune diseases. nih.gov For example, the reduction of the nitro group in a substituted nitropyridine can yield a key amine intermediate, which is a common step in the synthesis of many active pharmaceutical ingredients. nih.govpipzine-chem.com

In agrochemical development, this compound is utilized in the formulation of pesticides and herbicides. chemimpex.com Its incorporation into agrochemical products can enhance their efficacy, leading to improved crop yields and better protection against pests. chemimpex.com The stability and compatibility of this compound with various solvents also allow for diverse and effective formulations in agricultural applications. chemimpex.com

A Tool for Detection: Application as a Reagent in Analytical Chemistry

Beyond its role in synthesis, this compound also finds application as a reagent in analytical chemistry. chemimpex.com Its chemical properties enable it to be used in methods for the detection and quantification of other chemical species within complex mixtures. chemimpex.com The isomeric compound, 2-Hydroxy-6-methyl-3-nitropyridine, is specifically noted for its use in analytical methods for identifying and measuring nitrogen-containing compounds, which is particularly relevant for environmental monitoring. chemimpex.com

Building the Future: Potential in Functional Materials Development

The unique electronic and structural characteristics of nitropyridines, including this compound, position them as promising candidates for the development of advanced functional materials. chemimpex.comnih.gov The introduction of a nitro group into the pyridine ring enhances its electron-deficient nature, which can be harnessed for creating materials with specific optical and electronic properties. nih.gov